molecular formula C19H23NO4S B7560817 1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol

1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol

Cat. No.: B7560817
M. Wt: 361.5 g/mol
InChI Key: HDWSYWYAGJPRFF-UHFFFAOYSA-N
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Description

1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol is a complex organic compound featuring multiple functional groups, including furan, thiophene, and amino alcohol moieties

Properties

IUPAC Name

1-(furan-2-ylmethoxy)-3-[furan-2-ylmethyl-[(5-methylthiophen-2-yl)methyl]amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-15-6-7-19(25-15)12-20(11-17-4-2-8-23-17)10-16(21)13-22-14-18-5-3-9-24-18/h2-9,16,21H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWSYWYAGJPRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN(CC2=CC=CO2)CC(COCC3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furylmethoxy Intermediate: This step involves the reaction of furfuryl alcohol with an appropriate halogenating agent to form 2-furylmethyl halide.

    Amination Reaction: The 2-furylmethyl halide is then reacted with 5-methyl-2-thienylmethylamine under basic conditions to form the intermediate amine.

    Coupling Reaction: The intermediate amine is coupled with 1-(2-furylmethoxy)-2-propanol under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors, leveraging the compound’s unique structure.

Industry

In the materials science industry, this compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, altering their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets, while the amino alcohol moiety could participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-butanol: Similar structure but with a butanol backbone.

    1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-ethanol: Similar structure but with an ethanol backbone.

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